An In-Depth Technical Guide to the Core Structure of 4(1H)-Pyridinone, 2,3-dihydro-
An In-Depth Technical Guide to the Core Structure of 4(1H)-Pyridinone, 2,3-dihydro-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental structure, properties, and synthesis of 4(1H)-Pyridinone, 2,3-dihydro- (also known as 2,3-Dihydropyridin-4(1H)-one), a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical and physical properties, offers insights into its synthesis, and explores the biological significance of the dihydropyridinone scaffold. While specific experimental data for the parent compound is limited in publicly accessible literature, this guide leverages data from closely related derivatives to provide a robust understanding of its core characteristics.
Core Structure and Chemical Identity
4(1H)-Pyridinone, 2,3-dihydro- is a six-membered heterocyclic compound containing a nitrogen atom and a ketone functional group. Its structure is characterized by a partially saturated pyridine ring.
Systematic Name: 2,3-Dihydropyridin-4(1H)-one[1] Synonyms: 1,2,3,4-tetrahydropyridin-4-one[1] CAS Number: 24681-60-5[1] Molecular Formula: C₅H₇NO[1] Molecular Weight: 97.12 g/mol [1]
The fundamental structure consists of a dihydropyridine ring with a carbonyl group at the C4 position. The presence of the nitrogen atom and the carbonyl group makes it a polar molecule with the potential for hydrogen bonding, influencing its physical and biological properties.
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 208.5 ± 20.0 °C (Predicted) | [1] |
| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.75 ± 0.20 (Predicted) | [1] |
| Appearance | Brown to red Solid-Liquid Mixture | [1] |
| Stability | Light Sensitive | [1] |
| Storage | 2-8°C, protect from light | [1] |
Synthesis of the 2,3-Dihydropyridin-4-one Core
The synthesis of the 2,3-dihydropyridin-4-one scaffold is most commonly achieved through the aza-Diels-Alder reaction.[2] This powerful cycloaddition reaction typically involves the reaction of a diene, such as Danishefsky's diene, with an imine.[2]
General Experimental Protocol: Aza-Diels-Alder Reaction
While a specific protocol for the unsubstituted parent compound is not detailed in the provided search results, a general, acid-free procedure for the synthesis of 2-substituted 2,3-dihydro-4-pyridones from Danishefsky's diene and imines in methanol has been reported. This method can be adapted for the synthesis of the parent compound by using an appropriate unsubstituted imine precursor.
Reaction Scheme:
Figure 1: General scheme for the aza-Diels-Alder synthesis of 2,3-dihydro-4-pyridones.
Detailed Methodology (Adapted from literature on substituted analogs):
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Imine Formation (in situ): In a typical procedure, the aldehyde and amine precursors for the imine are dissolved in a suitable solvent, often methanol. The reaction is allowed to proceed at room temperature to form the imine in situ.
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Cycloaddition: Danishefsky's diene is then added to the reaction mixture. The cycloaddition is typically carried out at room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Workup and Purification: The reaction is quenched, often with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2,3-dihydro-4-pyridone.
Logical Workflow for Synthesis and Characterization
Figure 2: A logical workflow for the synthesis and characterization of 4(1H)-Pyridinone, 2,3-dihydro-.
Spectroscopic Characterization (Based on Substituted Analogs)
As previously stated, specific spectral data for the unsubstituted 4(1H)-Pyridinone, 2,3-dihydro- is not available in the provided search results. The following table summarizes the expected characteristic signals based on the analysis of various substituted dihydropyridinones.[3][4]
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the vinylic proton in the range of 5.0-5.4 ppm.[3][5]- Signals for the two geminal protons at the C3 position, appearing as doublets of doublets between 2.2-3.1 ppm, with a large geminal coupling constant (around 16 Hz).[3][4]- A multiplet for the proton at the C2 position between 4.6-5.1 ppm.[3][4] |
| ¹³C NMR | - A signal for the carbonyl carbon (C4) around 190-200 ppm.- Signals for the olefinic carbons (C5 and C6).- Signals for the aliphatic carbons (C2 and C3). |
| IR Spectroscopy | - A strong absorption band for the C=O stretching of the α,β-unsaturated ketone around 1650-1680 cm⁻¹.- An N-H stretching band around 3200-3400 cm⁻¹.- C=C stretching absorption in the region of 1600-1640 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (97.12 g/mol ). |
Biological Significance and Potential Signaling Pathways
The 2,3-dihydropyridin-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6] Derivatives of this core have been reported to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-HIV properties.[6]
While a specific signaling pathway for the parent compound is not identified, the known biological activities of its derivatives suggest potential interactions with various cellular processes. For instance, their antimicrobial effects could stem from the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The antitumor properties may involve interference with cell cycle regulation or induction of apoptosis.
Hypothetical Drug Development Logic
The development of drugs based on the 2,3-dihydropyridin-4-one core would likely follow a structured path of synthesis, screening, and optimization.
References
- 1. 4(1H)-Pyridinone, 2,3-dihydro- | 24681-60-5 [amp.chemicalbook.com]
- 2. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 3. thescipub.com [thescipub.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]







